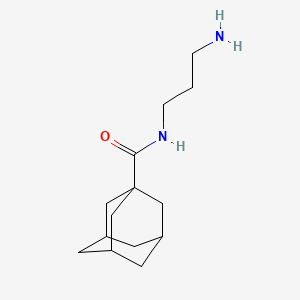

Adamantane-1-carboxylic acid (3-amino-propyl)-amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Adamantanecarboxylic acid is an organic compound with the empirical formula C11H16O2 . It is used in various applications including as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt 3 nanoparticles and porous platinum nanoparticles . It can also be used as an additive in polycondensation reactions to yield conjugated polymers as possible optoelectronic materials .

Physical and Chemical Properties 1-Adamantanecarboxylic acid has a molecular weight of 180.24 . It has a melting point of 172-174 °C . The compound is classified as a combustible solid .

Aplicaciones Científicas De Investigación

Antiviral Agents

Adamantane-1-carboxylic acid (3-amino-propyl)-amide derivatives demonstrate notable antiviral effects. Studies have shown that certain adamantyl-carboxylic acid amides, including N-(1-adamantyl) cinnamic acid amide and N-(1-adamantyl)-3-(4'-methoxyphenyl)-acrylic acid amide, exhibit significant virustatic properties (Kreutzberger & Schröders, 1975), (Kreutzberger & Schröders, 1975).

Membrane Activity

Adamantane derivatives, including adamantane amides, have been studied for their ability to affect the functional properties of membrane proteins. This includes modifying the lipid membranes and imparting a more "liquid-phase" character, which has implications in antiviral and cytotoxic properties (Purygin et al., 1999).

Synthesis and Functionalization

Research has focused on the synthesis and functionalization of adamantane amides, exploring novel methods and applications. For instance, the synthesis of 1-adamantanecarboxylic and (1-adamantyl)acetic acids with various amino acids has been investigated to understand their impact on biological systems (Akhrem et al., 2010).

Inhibition of Virus Reproduction

Adamantane amides, such as amide of 1-adamantane carboxylic acid, have been shown to inhibit the reproduction of viruses like Sindbis virus. Studies highlight their ability to inhibit virus-specific synthesis of RNA and protein, marking a difference from other antiviral agents (Andronova, 1996), (Andronova Vl, 1996).

Bioconjugation and Chemical Reactions

Studies have also explored the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation processes involving adamantane derivatives (Nakajima & Ikada, 1995).

Safety And Hazards

Propiedades

IUPAC Name |

N-(3-aminopropyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c15-2-1-3-16-13(17)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPJTLDQPWBBJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)